molecular formula C15H22O3 B1199411 Ipomoeamarone CAS No. 494-23-5

Ipomoeamarone

Cat. No. B1199411
CAS RN: 494-23-5
M. Wt: 250.33 g/mol
InChI Key: WOFDWNOSFDVCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ipomeamarone is a natural product found in Eremophila deserti, Bontia daphnoides, and other organisms with data available.

Scientific Research Applications

Hepatoprotective Properties

Ipomoea species have demonstrated significant hepatoprotective properties. Studies have shown that various species, including Ipomoea asarifolia and Ipomoea hederacea, protect against liver damage induced by harmful substances like carbon tetrachloride. These studies have highlighted the potential of these plants in treating liver diseases due to their ability to mitigate liver damage and improve liver function markers (T. Farida et al., 2012; S. RuckmaniDevi et al., 2010).

Antioxidant Activity

Several Ipomoea species have been identified as potent antioxidants. For example, Ipomoea staphylina has been found to exhibit significant antioxidant activities, which could be beneficial in preventing or mitigating oxidative stress-related diseases (R. Jeyadevi et al., 2019).

Anti-inflammatory and Antinociceptive Effects

Ipomoea species have shown promising results in reducing inflammation and pain. The methanolic extract of Ipomoea pes-caprae, for instance, has demonstrated significant antinociceptive effects in pain models, supporting its traditional use in treating dolorous processes (M. M. de Souza et al., 2000).

Sedative and Anticonvulsant Properties

Certain Ipomoea species have been explored for their central nervous system effects, such as sedative and anticonvulsant activities. For example, Ipomoea carnea extracts have demonstrated sedative, anxiolytic, and anticonvulsant effects in experimental animals (S. K. Rout et al., 2013).

Potential in Treating Diabetes and Related Complications

Studies on Ipomoea aquatica have shown oral hypoglycaemic activity, suggesting its potential in managing diabetes and related complications (T. S. Malalavidhane et al., 2000).

Chemoprotective Effects

Ipomoea obscura has been evaluated for its protective activity against chemotherapy-induced toxicity, demonstrating potential as a chemoprotective agent (T. Hamsa et al., 2010).

properties

CAS RN

494-23-5

Product Name

Ipomoeamarone

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

1-[(2S,5R)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one

InChI

InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3/t14-,15+/m1/s1

InChI Key

WOFDWNOSFDVCDF-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C

Canonical SMILES

CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C

Other CAS RN

20007-82-3
494-23-5

synonyms

ipomeamarone
ipomeamarone, (2R-cis)-isomer
ipomeamarone, (2S-cis)-isomer
ipomeamarone, (2S-trans)-isomer
ngaione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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